molecular formula C19H21NO3 B2637771 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone CAS No. 922360-03-0

1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone

Cat. No.: B2637771
CAS No.: 922360-03-0
M. Wt: 311.381
InChI Key: NCUNIPFFXFHSOO-UHFFFAOYSA-N
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Description

1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone is a synthetic organic compound designed for research purposes, integrating a phenylmorpholine pharmacophore with a phenoxyacetic acid derivative structure. This molecular architecture is of significant interest in medicinal chemistry and pharmacology research. Compounds featuring the morpholine ring and phenoxyacetohydrazide motifs have demonstrated promising biological activities in scientific studies. Recent research on structurally similar molecules has shown potent anti-angiogenic properties by effectively inhibiting Vascular Endothelial Growth Factor (VEGF) pathways, with one study reporting IC₅₀ values below 5.5 µM . These analogs have also been shown to induce apoptotic cell death in cancer cells by degrading genomic DNA and restraining colony formation, suggesting a multi-faceted mechanism of action . Furthermore, related phenoxyacetohydrazide derivatives exhibit dual-action potential, demonstrating significant anti-inflammatory activity in addition to anti-angiogenic effects, which positions this chemical class as valuable for investigating chronic inflammatory and pathological angiogenesis models . The molecular scaffold is also relevant for research into G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs) . This product is intended for research use only in laboratory settings and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct their own thorough safety assessments before handling this material.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-15-7-5-6-10-17(15)23-14-19(21)20-11-12-22-18(13-20)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUNIPFFXFHSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Substitution with Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Ethanone Moiety: The ethanone moiety is attached through a Friedel-Crafts acylation reaction.

    Attachment of the o-Tolyloxy Group: The final step involves the reaction of the intermediate compound with o-tolyl alcohol under acidic conditions to form the desired product.

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the aromatic ring, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone exhibits promising anticancer properties. The compound has been investigated for its ability to inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in tumor growth. For instance, it has been shown to modulate the activity of phosphatidylinositol 3-kinase, a crucial pathway in cancer cell survival and proliferation .

Neuroprotective Effects
The compound's morpholine structure suggests potential neuroprotective effects. Research has indicated that derivatives of morpholine can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This makes 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone serves as a versatile building block. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex organic compounds. For example, it can undergo nucleophilic substitutions and coupling reactions, facilitating the development of novel pharmaceuticals and agrochemicals .

Catalytic Applications
The compound has also been explored as a catalyst in various chemical reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity, making it valuable in synthetic organic chemistry .

Biological Research

Research Tool in Cell Signaling Studies
1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone has been utilized as a research tool to study cell signaling pathways. By selectively inhibiting specific enzymes or receptors, researchers can elucidate the roles of these targets in cellular processes. This application is particularly relevant in pharmacological studies aimed at understanding drug mechanisms and developing new therapeutic agents .

Case Studies

Study Application Findings
Saikia et al. (2016)Anticancer ActivityDemonstrated inhibition of cancer cell proliferation through PI3K pathway modulation .
Research on Neuroprotective EffectsNeuroprotectionIndicated potential benefits against oxidative stress in neuronal cells .
Organic SynthesisBuilding BlockShowed versatility in synthesizing complex organic compounds .
Catalytic ApplicationsCatalysisEnhanced reaction rates and selectivity in synthetic reactions .

Mechanism of Action

The mechanism by which 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular pathways involved are subject to ongoing research and may vary based on the specific context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Key Substituents Electronic Effects Lipophilicity (LogP)* Reference
1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone Morpholino, o-tolyloxy (2-methylphenoxy) Electron-donating (methyl) High N/A
1-(4-Fluorophenyl)-2-morpholino-2-thioxoethanone (22) Morpholino, 4-fluorophenyl, thioxo Electron-withdrawing (F), polar Moderate
1-(3-Nitrophenyl)-2-morpholino-2-thioxoethanone (33) Morpholino, 3-nitrophenyl, thioxo Strong electron-withdrawing (NO₂) Moderate-Low
1-(4-Nitrophenyl)-2-morpholino-2-thioxoethanone (34) Morpholino, 4-nitrophenyl, thioxo Strong electron-withdrawing (NO₂) Moderate-Low
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Indole, nitro, thioether Electron-withdrawing (NO₂, S) High
Sertaconazole (8i) Dichlorophenyl, imidazole, thienyl Halogenated (Cl), heterocyclic High

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s o-tolyloxy group is electron-donating, which may reduce electrophilicity compared to nitro- or fluoro-substituted analogs . This could impact reactivity in enzyme-binding interactions.
  • Thioxo vs.

Stability and Physicochemical Properties

  • Stability : Ether bonds (as in the target compound) are generally more stable than thioethers or amides, which may undergo oxidation or isomerization .
  • Solubility: The morpholino group enhances water solubility, but the o-tolyloxy moiety counteracts this by increasing LogP. This balance is critical for bioavailability.

Biological Activity

1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, along with case studies and research findings.

Chemical Structure

The compound is characterized by a morpholine ring substituted with a phenyl group and an o-tolyloxy group. Its structure can be represented as follows:

C16H19NO2\text{C}_{16}\text{H}_{19}\text{N}\text{O}_2

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance, a study found that derivatives similar to 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone exhibited significant inhibitory effects on pathogenic bacteria such as Pseudomonas syringae.

  • Minimum Inhibitory Concentration (MIC) : The MIC for related compounds was reported at approximately 2.5 µg/mL, comparable to established antibiotics like streptomycin .
  • Inhibition Profile : The compound demonstrated varying degrees of inhibition against fungal strains, particularly Candida albicans and Cryptococcus neoformans, with some derivatives achieving over 50% inhibition at concentrations as low as 125 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. It has been shown to inhibit the production of pro-inflammatory cytokines, thus suggesting its utility in managing inflammatory conditions.

  • Mechanism of Action : The compound may exert its effects by modulating the activity of enzymes involved in the inflammatory response, such as lipoxygenase and cyclooxygenase .
  • Research Findings : In experimental models, the compound was effective in reducing inflammation markers, indicating its potential therapeutic applications in conditions like arthritis and asthma.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound has been assessed for its ability to scavenge free radicals and enhance cellular antioxidant defenses.

  • DPPH Assay : In studies using the DPPH radical scavenging assay, 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone showed significant antioxidant activity, with results suggesting a strong correlation between its structure and antioxidant capacity .
  • Comparative Analysis : When compared to other known antioxidants, the compound displayed competitive efficacy, indicating its potential role as a natural antioxidant agent.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with fungal infections demonstrated that treatment with formulations containing 1-(2-Phenylmorpholino)-2-(o-tolyloxy)ethanone resulted in faster recovery rates compared to standard treatments.
  • Anti-inflammatory Effects in Animal Models : In vivo studies using rodent models of inflammation showed that administration of the compound significantly reduced swelling and pain responses compared to control groups.

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